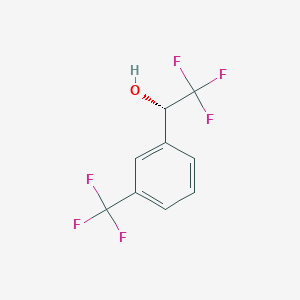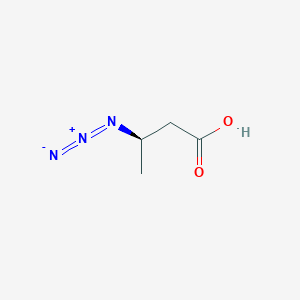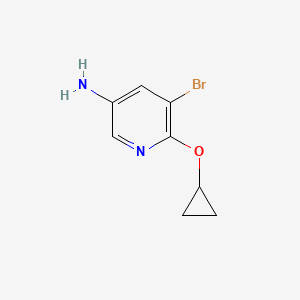![molecular formula C9H14N2 B15310358 Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
Methyl[2-(pyridin-2-yl)propan-2-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(pyridin-2-yl)propan-2-yl]amine is an organic compound that features a pyridine ring attached to a propan-2-yl group with a methylamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(pyridin-2-yl)propan-2-yl]amine typically involves the reaction of 2-cyanopyridine with methyl lithium in the presence of cerium(III) chloride. The reaction is carried out in tetrahydrofuran (THF) and diethyl ether at low temperatures, around -76°C to -60°C. The reaction mixture is then allowed to warm to room temperature, followed by the addition of ammonium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[2-(pyridin-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl[2-(pyridin-2-yl)propan-2-yl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl[2-(pyridin-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)propan-2-amine: Similar structure but lacks the methyl group on the amine.
2-Methyl-2-(pyrazin-2-yl)propan-1-amine: Contains a pyrazine ring instead of a pyridine ring.
2-(Pyridin-2-yl)isopropylamine: Similar structure but with different substituents on the amine group .
Uniqueness
Methyl[2-(pyridin-2-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyridine ring and the methylamine group provides a versatile scaffold for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N-methyl-2-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,10-3)8-6-4-5-7-11-8/h4-7,10H,1-3H3 |
Clave InChI |
BNBIFCUPKFVQJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=N1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


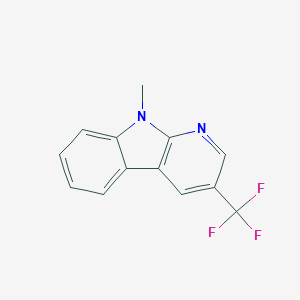
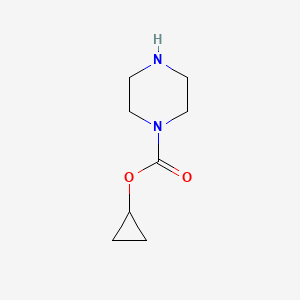
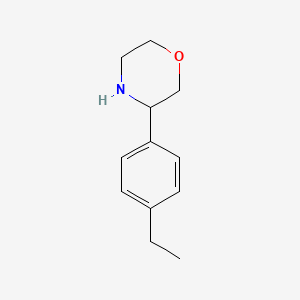

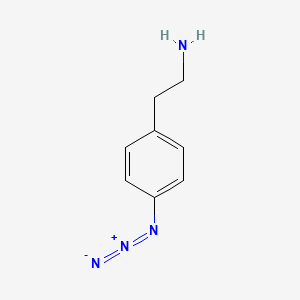
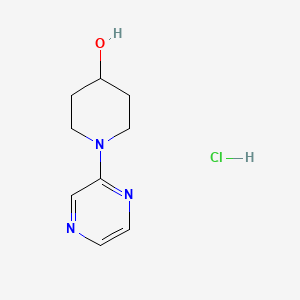

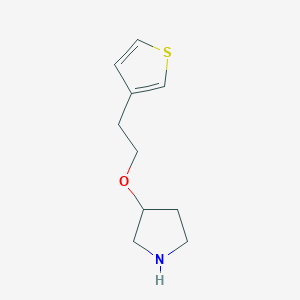
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
